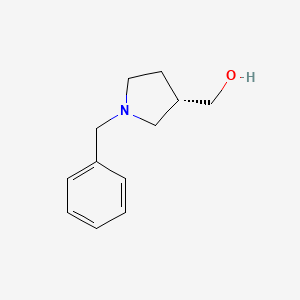

(S)-(1-Benzylpyrrolidin-3-yl)methanol

Description

Properties

IUPAC Name |

[(3S)-1-benzylpyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPQQBJDSKDWQMJ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363858 | |

| Record name | (S)-(1-Benzylpyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78914-69-9 | |

| Record name | (S)-(1-Benzylpyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-(1-Benzylpyrrolidin-3-yl)methanol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (S)-(1-Benzylpyrrolidin-3-yl)methanol. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis. This chiral pyrrolidine derivative is a valuable building block in the creation of complex, biologically active molecules.

Chemical and Physical Properties

This compound is a chiral organic compound notable for its pyrrolidine ring, a structure prevalent in many biologically active molecules.[1] Its key structural features include a benzyl group attached to the nitrogen atom and a hydroxymethyl group at the chiral center in the (S)-configuration.[1][2] These functional groups—a tertiary amine and a primary alcohol—render it a versatile intermediate in pharmaceutical synthesis.[1]

Identifiers and General Properties

The following table summarizes the key identifiers and general properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 78914-69-9 | [2][3] |

| Molecular Formula | C₁₂H₁₇NO | [2][3][4] |

| Molecular Weight | 191.27 g/mol | [5] |

| IUPAC Name | [(3S)-1-benzylpyrrolidin-3-yl]methanol | [2] |

| Synonyms | (S)-1-Benzyl-beta-prolinol, (S)-1-Benzyl-3-pyrrolidinemethanol, (3S)-1-(Phenylmethyl)-3-pyrrolidinemethanol | [2][3] |

| Appearance | Light brown to yellow liquid; may also be a solid | [3][5] |

| Purity | Typically ≥ 97% (GC) | [3][5] |

| InChI | 1S/C12H17NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m0/s1 | [2][3] |

| InChI Key | QPQQBJDSKDWQMJ-LBPRGKRZSA-N | [2][3] |

| SMILES | C(C1C=CC=CC=1)N1CC--INVALID-LINK--C1 | [2] |

Physicochemical Data

This table presents the available physicochemical data for this compound.

| Property | Value | Conditions | Reference(s) |

| Boiling Point | 129 °C | 0.9 Torr | [6][7] |

| Density | 1.082 ± 0.06 g/cm³ (Predicted) | [6][7] | |

| Solubility | Slightly soluble (14 g/L) | 25 °C | [2] |

| LogP | 1.43870 | [2] | |

| pKa | 14.93 ± 0.10 (Predicted) | [7] |

Spectral Data

Detailed spectral data, including ¹H NMR, ¹³C NMR, IR, and MS, are available for analytical confirmation of the compound's structure. For specific spectra, resources like ChemicalBook provide access to this information.[8][9]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are proprietary to manufacturers, a general synthetic workflow can be inferred from available information on its precursors. Additionally, a standard method for determining its solubility is outlined below.

Synthesis Workflow

The synthesis of this compound typically involves the reduction of a suitable carboxylic acid or ester precursor. A plausible synthetic pathway starts from (3S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid.[2]

Caption: General Synthesis Workflow for this compound.

Methodology:

-

Esterification: The starting material, (3S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid, is converted to its corresponding ester (e.g., methyl ester) using standard esterification methods, such as reaction with thionyl chloride followed by an alcohol like methanol.

-

Reduction: The ester and the lactam are then reduced. A strong reducing agent, such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like THF, is typically used to reduce both the ester and the amide carbonyl groups to yield the desired alcohol.

-

Work-up: The reaction is carefully quenched, and the crude product is extracted.

-

Purification: The final compound is purified using techniques like column chromatography to achieve the desired purity.

Solubility Determination: Shake-Flask Method

A common method for determining the thermodynamic solubility of a compound is the shake-flask method. This protocol is adapted from general procedures for solubility assessment.[10]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is separated from the undissolved solid using centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is accurately measured using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

-

Result: The measured concentration represents the solubility of the compound in that solvent at the specified temperature.

Applications and Biological Relevance

This compound's stereospecific structure makes it a crucial intermediate in asymmetric synthesis and for preparing biologically active compounds.[2] Its stability and compatibility with various reaction conditions enhance its utility in both research and industrial settings.[2]

Caption: Relationship between Structural Features and Applications.

-

Pharmaceutical Development: This compound is a key building block in the synthesis of various pharmaceuticals.[5] It is particularly relevant in the development of drugs targeting the central nervous system (CNS).[2]

-

Organic Synthesis: It serves as a versatile intermediate for creating more complex molecules due to its reactive hydroxyl and amine functionalities.[5]

-

Chiral Ligands: Its chiral nature makes it suitable for the synthesis of chiral ligands used in asymmetric catalysis.[2]

Safety and Handling

It is essential to handle this compound with appropriate safety precautions in a laboratory setting.

Hazard Identification

The compound is classified with the following hazards:

| Hazard Type | GHS Classification and Statements | Reference(s) |

| Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

Handling and Storage

-

Handling: Use in a well-ventilated area.[11] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12] Avoid contact with skin, eyes, and clothing.[11] Do not eat, drink, or smoke when using this product.[11] Wash hands thoroughly after handling.[11]

-

Storage: Store at room temperature in a tightly closed container.[2][6][7]

In case of a spill, absorb the material with an inert absorbent and place it in a closed container for disposal in accordance with local regulations.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. 78914-69-9(this compound) | Kuujia.com [kuujia.com]

- 3. (S)-(1-Benzyl-pyrrolidin-3-yl)-methanol | CymitQuimica [cymitquimica.com]

- 4. (1-BENZYLPYRROLIDIN-3-YL)METHANOL | CAS 5731-17-9 [matrix-fine-chemicals.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 5731-17-9 CAS MSDS (1-BENZYLPYRROLIDIN-3-YL-METHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 1-BENZYLPYRROLIDIN-3-YL-METHANOL | 5731-17-9 [amp.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. 1-BENZYLPYRROLIDIN-3-YL-METHANOL(5731-17-9) 1H NMR spectrum [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. multimedia.3m.com [multimedia.3m.com]

- 12. 1491496-55-9|(3-benzylpyrrolidin-3-yl)methanol|(3-benzylpyrrolidin-3-yl)methanol|-范德生物科技公司 [bio-fount.com]

An In-depth Technical Guide to (S)-(1-Benzylpyrrolidin-3-yl)methanol (CAS: 78914-69-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(1-Benzylpyrrolidin-3-yl)methanol, with the CAS number 78914-69-9, is a chiral pyrrolidine derivative that has emerged as a significant building block in the fields of organic synthesis and medicinal chemistry.[1][2][3][4] Its stereospecific structure, featuring a benzyl-protected nitrogen and a primary alcohol on a chiral pyrrolidine scaffold, makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of therapeutics targeting the central nervous system (CNS).[2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis and purification, and an exploration of its potential applications in drug discovery, including a representative signaling pathway for closely related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C12H17NO | [3] |

| Molecular Weight | 191.27 g/mol | [3][4] |

| Appearance | Colorless to Yellow Liquid | [3] |

| Boiling Point | 274.9 ± 15.0 °C at 760 Torr | [3] |

| Density | 1.082 ± 0.06 g/cm³ | [3] |

| Flash Point | 115.4 ± 19.0 °C | [3] |

| Solubility | Slightly soluble in water (14 g/L at 25 °C) | [3] |

| LogP | 1.43870 | [3] |

| Topological Polar Surface Area | 23.5 Ų | [3] |

| MDL Number | MFCD09608006 | [3] |

| PubChem CID | 553659 | [3] |

Synthesis and Purification: Experimental Protocols

The synthesis of this compound is typically achieved through the reduction of a suitable chiral precursor. The following protocol describes a generalized yet detailed method for its preparation from (3S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid, a commercially available starting material.

Synthesis of this compound

Reaction Scheme:

Materials:

-

(3S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Sodium sulfate (anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Saturated sodium chloride solution (brine)

-

Deionized water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar is assembled and flame-dried under an inert atmosphere.

-

Reagent Preparation: Anhydrous tetrahydrofuran is added to the flask, followed by the slow and careful addition of lithium aluminum hydride (LiAlH4) while maintaining the inert atmosphere. The resulting suspension is stirred and cooled in an ice bath.

-

Addition of Starting Material: (3S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid is dissolved in anhydrous THF and added dropwise to the cooled LiAlH4 suspension via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, the flask is cooled in an ice bath. The excess LiAlH4 is cautiously quenched by the sequential and dropwise addition of water, followed by 1 M sodium hydroxide solution, and then more water. This procedure, known as the Fieser workup, is crucial for the safe decomposition of the reducing agent and the precipitation of aluminum salts.[5]

-

Workup: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed with THF or diethyl ether. The combined organic filtrates are then washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification

The crude product can be purified by either vacuum distillation or column chromatography to obtain the final product with high purity.

Method 1: Vacuum Distillation

Fractional distillation under reduced pressure is an effective method for purifying the product, especially on a larger scale.[6] The boiling point of the compound will be significantly lower under vacuum, which helps to prevent thermal degradation.

Method 2: Flash Column Chromatography

For smaller scales or to remove closely related impurities, flash column chromatography is a suitable purification technique.[6][7]

-

Stationary Phase: Silica gel is commonly used. However, due to the basic nature of the amine, tailing can be an issue. To mitigate this, triethylamine can be added to the eluent, or a different stationary phase like basic alumina or amine-functionalized silica can be employed.[6]

-

Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethanol) in a non-polar solvent (e.g., dichloromethane or ethyl acetate) is typically used for elution.

-

Procedure: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the column. Fractions are collected and analyzed by TLC to identify the pure product. The solvent is then removed from the combined pure fractions to yield the purified this compound.

Applications in Drug Discovery and Asymmetric Synthesis

This compound is a valuable chiral building block in the synthesis of a variety of biologically active molecules.[1][2][3][4] Its applications span several areas of pharmaceutical research:

-

CNS-Targeting Drugs: This compound is particularly relevant in the development of drugs that act on the central nervous system.[2][3] The pyrrolidine scaffold is a common feature in many CNS-active compounds.

-

Chiral Ligands: The chiral nature of this compound makes it a useful precursor for the synthesis of chiral ligands used in asymmetric catalysis.[2]

-

Neuroprotective Agents: Benzylpyrrolidine derivatives have been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases like Alzheimer's disease.[2][8]

Biological Activity and Signaling Pathways (Representative)

While specific biological data for this compound is limited in the public domain, research on closely related N-benzylpyrrolidine derivatives has shed light on their potential mechanisms of action, particularly in the context of Alzheimer's disease.[2] These compounds have been designed as multi-target-directed ligands, simultaneously modulating several key pathological pathways.[2][9]

A prominent therapeutic strategy for Alzheimer's disease involves the inhibition of cholinesterases (both acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) to increase the levels of the neurotransmitter acetylcholine in the brain.[2] Additionally, preventing the aggregation of amyloid-beta (Aβ) peptides is another critical therapeutic goal.[2] N-benzylpyrrolidine derivatives have shown the ability to inhibit both cholinesterases and Aβ aggregation.[2]

Below is a diagram representing the multi-target signaling approach of N-benzylpyrrolidine derivatives in the context of Alzheimer's disease.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile and valuable chiral intermediate with significant potential in organic synthesis and drug discovery. Its stereodefined structure provides a key advantage in the development of new chemical entities, particularly those targeting the central nervous system. While further research is needed to fully elucidate its specific biological activities, the information available on related compounds highlights the promise of the N-benzylpyrrolidine scaffold in the design of multi-target ligands for complex diseases such as Alzheimer's. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists working with this important chemical entity.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 78914-69-9(this compound) | Kuujia.com [kuujia.com]

- 4. This compound|CAS 78914-69-9 [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. orgsyn.org [orgsyn.org]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to (S)-(1-Benzylpyrrolidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(1-Benzylpyrrolidin-3-yl)methanol is a chiral pyrrolidine derivative of significant interest in the fields of organic synthesis and pharmaceutical development. Its stereospecific structure, featuring a benzyl-protected nitrogen atom and a primary alcohol on a chiral pyrrolidine core, makes it a valuable building block for the asymmetric synthesis of complex molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of novel therapeutics, particularly those targeting the central nervous system (CNS).

Molecular Structure and Identification

This compound possesses a well-defined three-dimensional structure crucial for its application in stereoselective synthesis. The molecule consists of a five-membered saturated nitrogen-containing heterocycle (pyrrolidine). A benzyl group is attached to the nitrogen atom at position 1, and a hydroxymethyl group is bonded to the chiral carbon at position 3, with the stereochemistry defined as (S).

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | [(3S)-1-benzylpyrrolidin-3-yl]methanol[1] |

| CAS Number | 78914-69-9[1] |

| Molecular Formula | C₁₂H₁₇NO[1] |

| Molecular Weight | 191.27 g/mol |

| Synonyms | (S)-1-Benzyl-beta-prolinol, (3S)-1-(Phenylmethyl)-3-pyrrolidinemethanol[1] |

| InChI Key | QPQQBJDSKDWQMJ-LBPRGKRZSA-N[1] |

| SMILES | C1--INVALID-LINK--CO |

Physicochemical and Spectroscopic Data

The physicochemical properties of this compound are essential for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Properties

| Property | Value |

| Physical State | Light yellow to yellow viscous liquid or solid[2][3] |

| Boiling Point | 274.9 ± 15.0 °C at 760 Torr[1] |

| Density | 1.082 ± 0.06 g/cm³[3] |

| Solubility | Slightly soluble in water (14 g/L at 25 °C)[1] |

| pKa | 14.93 ± 0.10 (Predicted)[3] |

Spectroscopic Characterization

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the protons of the pyrrolidine ring, and the protons of the hydroxymethyl group. The diastereotopic nature of the protons on the pyrrolidine ring and the benzylic methylene group can lead to complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms of the benzyl group, the pyrrolidine ring, and the hydroxymethyl group.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

While specific spectral data is not provided here, it can be accessed through chemical databases such as ChemicalBook.

Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the reduction of a suitable chiral precursor, such as (3S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid. The following is a representative experimental protocol based on the reduction of a related substrate using lithium aluminum hydride (LiAlH₄).

Synthesis of this compound via Reduction

This protocol is adapted from a general procedure for the reduction of N-benzyl-2-pyrrolidone-3-carboxylic acid.[4]

Starting Material: (3S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid (a known raw material for the target compound).[1]

Reagents and Equipment:

-

(3S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

15% Sodium hydroxide solution

-

Ice-water bath

-

Round-bottom flask equipped with a reflux condenser and a dropping funnel

-

Magnetic stirrer

-

Standard workup and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (2.0 equivalents) in anhydrous tetrahydrofuran. Cool the suspension to 0 °C using an ice-water bath.

-

Addition of Starting Material: Dissolve (3S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid (1.0 equivalent) in anhydrous tetrahydrofuran. Add this solution dropwise to the stirred LiAlH₄ suspension via a dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain the reflux for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice-water bath. Cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Workup: Stir the resulting mixture at room temperature for 30 minutes to an hour. Filter the solid aluminum salts and wash the filter cake thoroughly with tetrahydrofuran.

-

Purification: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator. The crude residue can be purified by column chromatography on silica gel or alumina to afford the pure this compound.

Characterization of the Product

The identity and purity of the synthesized this compound should be confirmed using the following methods:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry: To verify the molecular weight.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of the hydroxyl group and other functional groups.

Visualization of Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound is primarily utilized as a chiral intermediate in the synthesis of a wide range of pharmaceutical compounds. Its stereocenter is often incorporated into the final active pharmaceutical ingredient (API) to ensure specific interactions with biological targets.

-

CNS-Active Agents: The pyrrolidine scaffold is a common feature in many centrally active compounds. This intermediate is particularly relevant in the development of novel treatments for neurological and psychiatric disorders.

-

Chiral Ligands: The molecule can be further modified to serve as a chiral ligand in asymmetric catalysis, facilitating the synthesis of other enantiomerically pure compounds.

As there is no documented direct biological activity or signaling pathway for this compound itself, a signaling pathway diagram is not applicable. Its significance lies in its role as a precursor to biologically active molecules.

Conclusion

This compound is a versatile and valuable chiral building block in modern organic and medicinal chemistry. Its well-defined structure and functionality provide a reliable starting point for the stereoselective synthesis of complex molecular targets. The information and protocols provided in this guide are intended to support researchers and drug development professionals in the effective utilization of this important chemical entity.

References

An In-depth Technical Guide to the Synthesis of (S)-(1-Benzylpyrrolidin-3-yl)methanol

This technical guide provides a comprehensive overview of various synthetic pathways for the chiral intermediate, (S)-(1-Benzylpyrrolidin-3-yl)methanol. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

This compound is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereodefined structure is crucial for the efficacy and selectivity of the final active pharmaceutical ingredients. This guide outlines several key methods for its preparation, starting from readily available chiral precursors or through stereoselective transformations.

Pathway 1: Synthesis from L-Malic Acid

This pathway utilizes the chiral pool starting material L-malic acid, which is first converted to (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione. Subsequent reduction of the succinimide ring yields the intermediate (S)-1-Benzyl-3-pyrrolidinol, which is then further reduced to the target molecule.

Experimental Protocol

Step 1: Synthesis of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione

-

A mixture of L-malic acid and benzylamine is heated in a solvent-free melt reaction.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the crude product is purified by recrystallization.

Step 2: Reduction to (S)-1-Benzyl-3-pyrrolidinol

-

To a solution of (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione in anhydrous tetrahydrofuran (THF), sodium borohydride is added in portions, followed by the dropwise addition of iodine in THF.

-

The reaction mixture is stirred at room temperature and monitored by IR spectroscopy.

-

The reaction is quenched by the addition of methanol, and the solvent is removed under reduced pressure.

-

The residue is worked up with an aqueous solution of sodium thiosulfate and extracted with an organic solvent.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is purified by column chromatography.

Step 3: Reduction to this compound

-

(S)-1-Benzyl-3-pyrrolidinol is dissolved in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere.

-

A strong reducing agent, such as Lithium Aluminum Hydride (LiAlH4) or a borane complex (e.g., BH3·THF), is added cautiously at a low temperature (e.g., 0 °C).[1][2]

-

The reaction is stirred at room temperature or gently heated to drive the reaction to completion.

-

The reaction is carefully quenched, and the product is extracted and purified by column chromatography.

Quantitative Data

| Step | Starting Material | Reagents | Product | Yield | Enantiomeric Excess (ee) | Purity |

| 1. Succinimide Formation | L-Malic Acid, Benzylamine | Heat (solvent-free) | (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | High | >99% | High |

| 2. Reduction to Pyrrolidinol | (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione | NaBH4, I2, THF | (S)-1-Benzyl-3-pyrrolidinol | Good | >99% | High |

| 3. Reduction to this compound | (S)-1-Benzyl-3-pyrrolidinol | LiAlH4 or BH3·THF, THF | This compound | Good | >99% | High |

Synthesis Pathway Diagram

Caption: Synthesis of this compound from L-Malic Acid.

Pathway 2: Reduction of (3S)-N-benzyl-3-hydroxysuccinimide

This pathway starts from the commercially available (3S)-N-benzyl-3-hydroxysuccinimide, which is reduced to the corresponding pyrrolidinol intermediate and then to the final product.

Experimental Protocol

Step 1: Reduction to (S)-1-Benzyl-3-pyrrolidinol [3]

-

In a four-neck round-bottom flask, suspend Lithium Aluminum Hydride (9.20 g, 242.4 mmol) in anhydrous tetrahydrofuran (100 mL).[3]

-

Add a solution of (3S)-N-benzyl-3-hydroxysuccinimide (17.00 g, 82.84 mmol) in tetrahydrofuran (80 mL) dropwise at 0-10°C.[3]

-

Heat the mixture to reflux and stir for 6 hours.[3]

-

Cool the mixture to 10-20°C and quench by the sequential addition of water (40 mL) and 4N sodium hydroxide solution (10 mL).[3]

-

Filter the mixture and wash the filter cake with ethyl acetate (2 x 200 mL).[3]

-

Concentrate the mother liquor under vacuum. Dissolve the residue in ethyl acetate (400 mL) and wash with brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to obtain oily (S)-1-Benzyl-3-pyrrolidinol.[3]

Step 2: Reduction to this compound

-

The procedure is analogous to Step 3 in Pathway 1, using a strong reducing agent like LiAlH4 or a borane complex to reduce the hydroxyl group to a methyl group is incorrect. The goal is to reduce the other carbonyl in the succinimide. The protocol above for step 1 already achieves the formation of the diol, which is not the intended intermediate. A more controlled reduction is needed.

Correction: The initial reduction of the succinimide with a less powerful reducing agent would be required to selectively reduce one carbonyl group to a hydroxyl group, leading to (S)-1-benzyl-3-hydroxy-5-oxopyrrolidine. Subsequent reduction of the remaining amide and the carboxylic acid (after hydrolysis) would lead to the target molecule. However, a more direct route starts from a precursor where the carboxylic acid functionality is already present.

Let's pivot to a more direct precursor mentioned in the search results: (3S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid.

Pathway 2 (Revised): From (3S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid

This pathway begins with a chiral pyrrolidinone carboxylic acid, which is then fully reduced to the target alcohol.

Experimental Protocol

-

To a stirred suspension of Lithium Aluminum Hydride (a molar excess, e.g., 3-4 equivalents) in a dry ethereal solvent such as THF or diethyl ether, under an inert atmosphere (e.g., argon or nitrogen), a solution of (3S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid in the same solvent is added dropwise at 0°C.[1][4]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction of both the amide and the carboxylic acid functionalities.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction is cooled to 0°C and carefully quenched by the sequential slow addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

-

The resulting granular precipitate is filtered off and washed with the ethereal solvent.

-

The combined filtrate is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by silica gel column chromatography.

Quantitative Data

| Step | Starting Material | Reagents | Product | Yield | Enantiomeric Excess (ee) | Purity |

| 1. Reduction | (3S)-1-benzyl-5-oxopyrrolidine-3-carboxylic acid | LiAlH4, THF | This compound | High | >99% (retained from SM) | High |

Synthesis Pathway Diagram

Caption: Synthesis of this compound from a chiral pyrrolidinone carboxylic acid.

Pathway 3: Enzymatic Asymmetric Reduction of 1-Benzyl-3-pyrrolidinone

This modern approach utilizes a ketoreductase (KRED) enzyme to achieve a highly enantioselective reduction of the prochiral ketone, 1-Benzyl-3-pyrrolidinone, to the chiral alcohol, (S)-1-Benzyl-3-pyrrolidinol. This intermediate is then reduced to the final product.

Experimental Protocol

Step 1: Enzymatic Reduction to (S)-1-Benzyl-3-pyrrolidinol [5]

-

A reaction mixture is prepared containing 1-Benzyl-3-pyrrolidinone (200 mM), NAD+ (1 mM), 2-propanol (5% v/v), and a crude ketoreductase enzyme (e.g., READH, 10 mg) in a potassium phosphate buffer (100 mM, pH 7.0, 1 mL).[5]

-

For certain enzymes like ChKRED20, the concentration of 2-propanol may be increased to 40% (v/v) and the reaction temperature adjusted to 40°C.[5]

-

The mixture is incubated at a specified temperature (e.g., 50°C) for a set period (e.g., 21 hours).[5]

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction is terminated by extracting with methyl tert-butyl ether (1 mL).[5]

-

The organic extract is dried over anhydrous sodium sulfate and concentrated.[5]

-

The conversion and enantiomeric excess are determined by chiral HPLC analysis.[5]

-

The product is purified by silica gel column chromatography.[5]

Step 2: Reduction to this compound

-

This step is analogous to Step 3 in Pathway 1, involving the reduction of the hydroxyl group. Correction: This is incorrect. The hydroxyl group is not reduced. The goal is to obtain the hydroxymethyl group. This pathway leads to the precursor (S)-1-Benzyl-3-pyrrolidinol, not the final target molecule directly. To obtain this compound, a different starting material or subsequent C-C bond formation and reduction would be necessary. This pathway is excellent for producing the chiral alcohol precursor.

Quantitative Data for Enzymatic Reduction

| Enzyme | Substrate | Co-factor | Co-solvent | Temp. | Time | Conversion | Enantiomeric Excess (ee) |

| Recombinant Rhodococcus erythropolis DSM 43297 ketoreductase | 1-Benzyl-3-pyrrolidinone | NAD+ | Isopropyl alcohol | 50 °C | 21 h | >99% | >99% (S) |

| ChKRED20 | 1-Benzyl-3-pyrrolidinone | NAD+ | Isopropyl alcohol | 40 °C | - | High | High (S) |

Experimental Workflow Diagram

Caption: Workflow for the enzymatic synthesis of (S)-1-Benzyl-3-pyrrolidinol.

Conclusion

This guide has detailed several effective synthetic pathways to this compound and its immediate precursor, (S)-1-Benzyl-3-pyrrolidinol. The choice of a particular pathway will depend on factors such as the availability of starting materials, scalability, and the desired level of stereochemical purity. The enzymatic reduction method stands out for its high enantioselectivity and environmentally benign reaction conditions, making it an attractive option for industrial applications. The reduction of a chiral pyrrolidinone carboxylic acid with a strong reducing agent offers a direct and high-yielding route to the final target molecule.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. byjus.com [byjus.com]

- 4. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 5. CATALYTIC ENANTIOSELECTIVE BORANE REDUCTION OF BENZYL OXIMES: PREPARATION OF (S)-1-PYRIDIN-3-YL-ETHYLAMINE BIS HYDROCHLORIDE - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chiral Pool Synthesis of (S)-(1-Benzylpyrrolidin-3-yl)methanol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(1-Benzylpyrrolidin-3-yl)methanol is a valuable chiral building block, or synthon, extensively used in the pharmaceutical industry for the development of biologically active compounds, including CNS-targeting drugs.[1] Its stereospecific structure is crucial for its function in asymmetric synthesis.[1] The chiral pool approach, which utilizes readily available, enantiomerically pure natural products as starting materials, represents an efficient and economical strategy for the synthesis of such molecules.[2][3] This guide details a robust synthetic pathway for this compound starting from L-glutamic acid, a common and inexpensive chiral pool material. It provides a comprehensive overview of the synthetic strategy, detailed experimental protocols for key transformations, and a summary of quantitative data.

Introduction and Synthetic Strategy

The synthesis of enantiomerically pure pyrrolidine derivatives is of significant interest in medicinal chemistry. The chiral pool approach is a powerful strategy that leverages the inherent chirality of natural products like amino acids to construct complex chiral molecules, avoiding costly asymmetric catalysis or resolution steps.[3] L-glutamic acid is an ideal starting material for the synthesis of this compound due to its inherent (S)-stereochemistry and its potential for cyclization into a pyroglutamate core, which serves as a direct precursor to the pyrrolidine ring.

The overall synthetic strategy involves four key transformations:

-

Cyclization: Thermal cyclization of L-glutamic acid to form (S)-pyroglutamic acid.

-

Esterification: Conversion of the carboxylic acid in (S)-pyroglutamic acid to its corresponding benzyl ester to facilitate subsequent reduction.

-

N-Benzylation: Introduction of the benzyl protecting group onto the pyrrolidine nitrogen.

-

Reduction: Simultaneous reduction of both the ester and the lactam (amide) functionalities to yield the target primary alcohol.

This pathway efficiently preserves the stereocenter of the starting material throughout the synthesis.

Synthesis Pathway Diagram

The following diagram illustrates the synthetic route from L-Glutamic Acid to the final product.

Caption: Synthetic workflow from L-glutamic acid to the target molecule.

Experimental Protocols

Detailed methodologies for the key steps in the synthesis are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and reagent purity.

Step 1 & 2: Synthesis of (S)-Benzyl pyroglutamate

This procedure combines the cyclization of L-glutamic acid and subsequent esterification into a one-pot process, although they can also be performed stepwise.

-

Reagents: L-Glutamic acid, Benzyl alcohol, p-Toluenesulfonic acid (catalyst), Toluene.

-

Procedure:

-

A mixture of L-glutamic acid (1 equiv.), benzyl alcohol (3 equiv.), and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with a Dean-Stark apparatus to remove water.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield (S)-Benzyl pyroglutamate.

-

Step 3: N-Benzylation of (S)-Benzyl pyroglutamate

-

Reagents: (S)-Benzyl pyroglutamate, Sodium hydride (NaH), Benzyl bromide (BnBr), Anhydrous Dimethylformamide (DMF).

-

Procedure:

-

To a cooled (0 °C) suspension of sodium hydride (1.2 equiv.) in anhydrous DMF, a solution of (S)-Benzyl pyroglutamate (1 equiv.) in DMF is added dropwise under an inert atmosphere (e.g., Nitrogen or Argon).

-

The mixture is stirred at 0 °C for 30 minutes, after which benzyl bromide (1.2 equiv.) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 20-30 hours until completion, as monitored by TLC.[4]

-

The reaction is carefully quenched by the slow addition of water and then extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The resulting crude product, (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid benzyl ester, is purified by silica gel column chromatography.

-

Step 4: Reduction with Lithium Aluminum Hydride (LiAlH₄)

-

Reagents: (S)-1-Benzyl-5-oxopyrrolidine-3-carboxylic acid benzyl ester, Lithium aluminum hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

To a stirred suspension of LiAlH₄ (approx. 2-3 equiv.) in anhydrous THF under an inert atmosphere, a solution of the N-benzylated pyroglutamate ester (1 equiv.) in anhydrous THF is added dropwise at 0 °C.[5]

-

After the addition is complete, the reaction mixture is heated to reflux and stirred for several hours. The progress is monitored by TLC.

-

Once the reaction is complete, the mixture is cooled in an ice bath. The excess LiAlH₄ is quenched by the sequential and careful dropwise addition of water, followed by a 15% sodium hydroxide solution, and finally more water (Fieser workup).

-

The resulting precipitate (aluminum salts) is filtered off and washed thoroughly with THF or ethyl acetate.

-

The combined filtrates are concentrated under reduced pressure, and the residue is purified by silica gel column chromatography to afford the final product, this compound.

-

Safety Note: Lithium aluminum hydride (LiAlH₄) reacts violently with water and protic solvents, liberating flammable hydrogen gas.[5][6] All manipulations should be carried out in a fume hood using anhydrous solvents and under an inert atmosphere.[6]

Quantitative Data Summary

The following table summarizes representative quantitative data for the described synthetic pathway. Yields and conditions can vary based on the scale and specific reagents used.

| Step | Transformation | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| 1 & 2 | L-Glutamic Acid → (S)-Benzyl pyroglutamate | Benzyl alcohol, p-TsOH | Toluene | Reflux | 80-90 |

| 3 | N-Benzylation | NaH, Benzyl bromide | DMF | 0 to RT | 75-85 |

| 4 | Dual Reduction | LiAlH₄ | THF | Reflux | 65-75 |

Conclusion

The chiral pool synthesis of this compound from L-glutamic acid offers a stereochemically reliable and efficient route to this important pharmaceutical intermediate. The methodology leverages a low-cost, enantiopure starting material and employs a series of well-established, high-yielding chemical transformations. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals engaged in the synthesis of chiral pyrrolidine-based molecules.

References

- 1. 78914-69-9(this compound) | Kuujia.com [kuujia.com]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. mdpi.com [mdpi.com]

- 4. CN105130870A - Preparation method of L-pyroglutamic acid benzyl ester - Google Patents [patents.google.com]

- 5. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

Spectroscopic Profile of (S)-(1-Benzylpyrrolidin-3-yl)methanol: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of (S)-(1-Benzylpyrrolidin-3-yl)methanol, a chiral pyrrolidine derivative utilized as a key intermediate in organic synthesis and pharmaceutical development.[1] While specific experimental data is not widely published, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the compound's molecular structure. The methodologies for obtaining such spectra are also detailed for researchers and scientists in the field of drug development.

Chemical Structure and Properties

-

IUPAC Name: [(3S)-1-benzylpyrrolidin-3-yl]methanol[1]

-

CAS Number: 78914-69-9[2]

-

Molecular Formula: C₁₂H₁₇NO[3]

-

Molecular Weight: 191.27 g/mol

-

Structure:

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These are predicted values based on the chemical structure and typical values for similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |

| ~ 3.60 | s | 2H | Benzyl protons (N-CH₂-Ph) |

| ~ 3.40 - 3.50 | d | 2H | Hydroxymethyl protons (-CH₂OH) |

| ~ 2.80 - 3.00 | m | 1H | Pyrrolidine C5-H (axial) |

| ~ 2.60 - 2.70 | m | 1H | Pyrrolidine C2-H (axial) |

| ~ 2.40 - 2.50 | m | 1H | Pyrrolidine C3-H |

| ~ 2.20 - 2.30 | m | 1H | Pyrrolidine C2-H (equatorial) |

| ~ 2.00 - 2.10 | m | 1H | Pyrrolidine C5-H (equatorial) |

| ~ 1.70 - 1.90 | m | 2H | Pyrrolidine C4-H₂ |

| Variable | br s | 1H | Hydroxyl proton (-OH) |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~ 138 - 140 | Aromatic C (quaternary, C-ipso of Benzyl) |

| ~ 128 - 129 | Aromatic CH (ortho, meta) |

| ~ 127 | Aromatic CH (para) |

| ~ 65 - 67 | Hydroxymethyl C (-CH₂OH) |

| ~ 60 | Benzyl C (N-CH₂-Ph) |

| ~ 58 - 60 | Pyrrolidine C2 |

| ~ 53 - 55 | Pyrrolidine C5 |

| ~ 40 - 42 | Pyrrolidine C3 |

| ~ 28 - 30 | Pyrrolidine C4 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3600 | Broad | O-H stretch (alcohol) |

| 3000 - 3100 | Medium | C-H stretch (aromatic) |

| 2850 - 3000 | Medium | C-H stretch (aliphatic) |

| 1450 - 1600 | Medium | C=C stretch (aromatic ring) |

| 1000 - 1200 | Strong | C-O stretch (primary alcohol) |

| 1100 - 1300 | Medium | C-N stretch (tertiary amine) |

Mass Spectrometry (MS)

| m/z Ratio | Proposed Fragment Ion |

| 191 | [M]⁺ (Molecular Ion) |

| 160 | [M - CH₂OH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group) |

| 100 | [M - C₇H₇]⁺ (Loss of benzyl group) |

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data for a compound such as this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key signals of the analyte.

-

Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR to ensure adequate signal dispersion.

-

Data Acquisition:

-

For ¹H NMR , acquire the spectrum using a standard pulse sequence. The chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS) at 0.00 ppm.[4]

-

For ¹³C NMR , a proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are also referenced to TMS.[4]

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform) and the spectrum of the solution recorded in a suitable cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or solvent) should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method that provides detailed fragmentation patterns useful for structural elucidation.[5] Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. 78914-69-9(this compound) | Kuujia.com [kuujia.com]

- 2. (S)-(1-Benzyl-pyrrolidin-3-yl)-methanol | CymitQuimica [cymitquimica.com]

- 3. (1-BENZYLPYRROLIDIN-3-YL)METHANOL | CAS 5731-17-9 [matrix-fine-chemicals.com]

- 4. rsc.org [rsc.org]

- 5. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Material Safety Data Sheet for (S)-(1-Benzylpyrrolidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for (S)-(1-Benzylpyrrolidin-3-yl)methanol (CAS No: 78914-69-9), a chiral pyrrolidine derivative utilized as a key intermediate in organic and pharmaceutical synthesis.[1] The information is compiled from various sources to ensure a thorough understanding of its properties and associated hazards.

Section 1: Chemical and Physical Properties

This compound is a chiral compound valued for its role in asymmetric synthesis and the preparation of biologically active molecules.[1] Its physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₇NO | [1] |

| Molecular Weight | 191.27 g/mol | [2][3][4] |

| CAS Number | 78914-69-9 | [1] |

| Appearance | Solid or Light brown to yellow liquid | [2][4] |

| Purity | ≥ 97% (GC) to 99% | [1][4] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Complexity | 166 | [1] |

Section 2: Hazard Identification and Safety Information

The safety information for this compound and its racemic mixture indicates several hazards that require careful handling. The GHS classification and precautionary statements are crucial for safe laboratory practices.

| Hazard Information | Details | Source(s) |

| Signal Word | Danger or Warning | [1][2] |

| GHS Pictogram | GHS06 (Toxic) | [2] |

| Hazard Statements | H301: Toxic if swallowedH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physicianP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2] |

| Storage Class | 6.1C - Combustible acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects | [2] |

| WGK (Germany) | WGK 3 (highly hazardous for water) | [2] |

Hazard Classification Workflow

The following diagram illustrates the logical flow for assessing the hazards of this compound based on GHS classifications.

Caption: GHS Hazard Assessment and PPE Recommendations.

Section 3: Handling, Storage, and First Aid

Proper handling and storage are essential to minimize exposure risks. In case of accidental exposure, the following first-aid measures should be taken.

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mist.[5] Use only in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Storage: Store at room temperature or as recommended by the supplier (some suggest 0-8°C).[1][4] Keep the container tightly closed in a dry and well-ventilated place.[5]

First-Aid Measures:

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

-

If on Skin: Wash off with soap and plenty of water. Consult a physician.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

Emergency Response Workflow for a Spill

This diagram outlines the procedural steps for responding to a chemical spill of this compound.

Caption: Emergency Response Protocol for a Chemical Spill.

Section 4: Experimental Protocols

Detailed experimental protocols for the toxicological and safety testing of this compound are not publicly available in the referenced safety data sheets. The hazard information provided is a summary of results from standardized tests. For research purposes requiring detailed methodologies, it is recommended to consult specialized toxicology literature or conduct specific tests under controlled laboratory conditions.

Section 5: Applications in Research and Development

This compound is a valuable building block in pharmaceutical and chemical research.[4] Its applications include:

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals.[4]

-

Neuroscience Research: Due to its structural motifs, it is used in studies investigating the central nervous system.[4]

-

Asymmetric Synthesis: Its chiral nature makes it useful for creating stereospecific compounds.[1]

This technical guide is intended for informational purposes and should be used in conjunction with the official Safety Data Sheet provided by the supplier. Always adhere to good laboratory practices and institutional safety guidelines when handling this chemical.

References

- 1. 78914-69-9(this compound) | Kuujia.com [kuujia.com]

- 2. 1-Benzylpyrrolidin-3-yl-methanol AldrichCPR 5731-17-9 [sigmaaldrich.com]

- 3. [(3S,5S)-5-benzylpyrrolidin-3-yl]methanol | C12H17NO | CID 175070248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

(S)-(1-Benzylpyrrolidin-3-yl)methanol solubility and stability

An In-depth Technical Guide on the Solubility and Stability of (S)-(1-Benzylpyrrolidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral pyrrolidine derivative recognized as a valuable building block in organic synthesis and pharmaceutical development. Its structure, featuring a benzyl-protected tertiary amine and a primary alcohol on a stereospecific pyrrolidine scaffold, makes it a key intermediate in the synthesis of complex, biologically active molecules, including novel analgesics and anti-anxiety medications.[1][2] For scientists in drug development, a thorough understanding of the physicochemical properties of such intermediates is critical for process optimization, formulation design, and ensuring the quality and safety of the final active pharmaceutical ingredient (API).

This technical guide provides a comprehensive framework for evaluating the solubility and chemical stability of this compound. Due to the limited availability of specific quantitative data in public literature, this document focuses on established experimental protocols and data presentation templates to empower researchers to generate reliable and reproducible results.

Solubility Profile

The solubility of a synthetic intermediate dictates its handling, reaction conditions, and purification strategies. Based on its molecular structure, this compound possesses both hydrophobic (benzyl group) and hydrophilic (hydroxyl group, tertiary amine) features. This amphiphilic nature suggests variable solubility across different solvent classes.

Expected Solubility Characteristics:

-

High Solubility: Expected in polar protic solvents like methanol and ethanol, where hydrogen bonding with the hydroxyl group is possible. Also likely soluble in polar aprotic solvents like DMSO and DMF.

-

Moderate Solubility: Expected in chlorinated solvents like dichloromethane.

-

Low Solubility: Expected in non-polar solvents such as hexanes and toluene. In aqueous solutions, solubility will be highly dependent on pH, with protonation of the tertiary amine at low pH likely increasing solubility.

Quantitative Solubility Data (Template)

As explicit experimental data is not widely published, the following table serves as a template for researchers to systematically record their findings according to standardized methods, such as the Shake-Flask Protocol detailed below.

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water (pH 5.0) | Polar Protic | 25 | Shake-Flask | ||

| Water (pH 7.4) | Polar Protic | 25 | Shake-Flask | ||

| Water (pH 9.0) | Polar Protic | 25 | Shake-Flask | ||

| Methanol | Polar Protic | 25 | Shake-Flask | ||

| Ethanol | Polar Protic | 25 | Shake-Flask | ||

| Dichloromethane | Chlorinated | 25 | Shake-Flask | ||

| Toluene | Non-Polar | 25 | Shake-Flask | ||

| Acetonitrile | Polar Aprotic | 25 | Shake-Flask |

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the universally accepted shake-flask method for determining the equilibrium solubility of a compound in various solvents.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (purity ≥97%)

-

Selected solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the undissolved solid settle.

-

Sampling & Filtration: Carefully withdraw a sample from the supernatant. Immediately filter the sample using a syringe filter to remove all undissolved particles. Note: The filter material should be pre-validated for non-adsorption of the analyte.

-

Dilution: Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in mg/mL or mol/L.

Visualization: Solubility Determination Workflow

The following diagram illustrates the logical flow of the shake-flask solubility experiment.

Caption: A step-by-step workflow for the Shake-Flask solubility method.

Stability Profile

Assessing the chemical stability of an intermediate is crucial for defining storage conditions, identifying potential degradation products, and ensuring process consistency. Forced degradation (or stress testing) studies are used to intentionally degrade the compound to predict its stability profile.

Expected Stability & Degradation Pathways:

-

Oxidative Susceptibility: The tertiary amine and the benzylic position could be susceptible to oxidation.

-

pH Sensitivity: The compound is expected to be stable in neutral and moderately basic conditions. Strong acidic conditions could potentially lead to N-debenzylation over time, especially at elevated temperatures.

-

Thermal Stability: The compound is generally described as stable under standard conditions, but high temperatures should be evaluated.

-

Photostability: The presence of the aromatic benzyl group suggests potential sensitivity to UV light.

Quantitative Stability Data (Template)

This table is a template for presenting data from a forced degradation study. The results should indicate the percentage of the parent compound remaining and identify major degradation products.

| Stress Condition | Reagent/Condition | Time (hours) | Temp (°C) | % Assay Remaining | No. of Degradants | Observations |

| Acid Hydrolysis | 0.1 M HCl | 24, 72 | 60 | |||

| Base Hydrolysis | 0.1 M NaOH | 24, 72 | 60 | |||

| Oxidation | 3% H₂O₂ | 24, 72 | 25 | |||

| Thermal | Solid State | 24, 72 | 80 | |||

| Photolytic | Solid State (ICH Q1B) | 24, 72 | 25 |

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to investigate the intrinsic stability of this compound.

Objective: To identify likely degradation pathways and products and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber (compliant with ICH Q1B guidelines)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Stress: Store the solid compound in an oven at 80 °C.

-

Photolytic Stress: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Time Points: Withdraw samples at appropriate time points (e.g., 0, 8, 24, 48, 72 hours).

-

Sample Preparation: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.

-

Analysis: Analyze the stressed samples, along with an unstressed control sample, using an HPLC-PDA/MS system. The method should be capable of separating the parent peak from all major degradation products.

-

Data Evaluation:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Determine the peak purity of the parent compound.

-

Identify and characterize major degradation products using PDA spectra and MS data.

-

Visualization: Stability Testing Workflow

The following diagram outlines the process for conducting a forced degradation study.

References

A Comprehensive Technical Guide to (S)-(1-Benzylpyrrolidin-3-yl)methanol for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, commercial availability, and applications of a key chiral building block in modern organic and medicinal chemistry.

Introduction

(S)-(1-Benzylpyrrolidin-3-yl)methanol, a chiral pyrrolidine derivative, is a versatile and valuable building block in the fields of organic synthesis and pharmaceutical development. Its rigid, stereodefined structure makes it an important precursor for the synthesis of a wide range of biologically active molecules and a powerful tool in asymmetric catalysis. This technical guide provides a comprehensive overview of its commercial availability, synthesis protocols, and key applications, with a focus on its role in the development of novel therapeutics and as a chiral auxiliary.

Commercial Availability

This compound is available from a variety of commercial suppliers, often under different names such as (S)-1-Benzyl-3-pyrrolidinol. The primary CAS number for this compound is 78914-69-9 , with 101385-90-4 also frequently used for what appears to be the same or a closely related chemical entity. Researchers should verify the specific product details with their chosen supplier. Below is a summary of representative commercial offerings.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Amadis Chemical | This compound | 78914-69-9 | 99% | 250mg, 1g[1] |

| CymitQuimica | (S)-(1-Benzyl-pyrrolidin-3-yl)-methanol | 78914-69-9 | 97% | Not specified[2] |

| Sigma-Aldrich | (S)-(-)-1-Benzyl-3-pyrrolidinol | 101385-90-4 | 99% | Not specified |

| BLDpharm | This compound | 78914-69-9 | Not specified | Not specified[3] |

| Chem-Impex | 1-Benzylpyrrolidin-3-yl-methanol | 5731-17-9 (racemic) | ≥ 97% (GC) | Not specified |

Synthesis Protocols

The synthesis of this compound can be achieved through various methods, often starting from chiral precursors. Below are detailed experimental protocols for its preparation.

Method 1: Reduction of (3S)-N-benzyl-3-hydroxysuccinimide

This method involves the reduction of a chiral succinimide derivative using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

-

In a four-neck round-bottom flask, suspend 9.20 g (242.4 mmol) of lithium aluminum hydride in 100 mL of tetrahydrofuran (THF).

-

Cool the suspension to 0-10 °C.

-

Add a solution of 17.00 g (82.84 mmol) of (3S)-N-benzyl-3-hydroxysuccinimide in 80 mL of THF dropwise to the cooled suspension.

-

After the addition is complete, heat the mixture to reflux and stir for 6 hours at this temperature.

-

Cool the mixture to 10-20 °C and quench the reaction by the sequential addition of 40 mL of water and 10 mL of 4N sodium hydroxide solution.

-

Filter the resulting mixture and wash the filter cake with ethyl acetate (2 x 200 mL).

-

Concentrate the mother liquor under vacuum.

-

Dissolve the remaining residue in 400 mL of ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to yield the oily product.

Method 2: Enzymatic Reduction of 1-Benzyl-3-pyrrolidinone

This protocol utilizes a ketoreductase enzyme for the stereoselective reduction of the corresponding ketone.

Experimental Protocol:

-

Prepare a reaction mixture containing 200 mM 1-Benzyl-3-pyrrolidinone, 1 mM NAD⁺, 5% (v/v) 2-propanol, and 10 mg of crude recombinant Rhodococcus erythropolis DSM 43297 ketoreductase (READH) in 1 mL of potassium phosphate buffer (100 mM, pH 7.0).

-

Incubate the reaction mixture at 50 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, terminate the reaction by extracting with 1 mL of methyl tert-butyl ether.

-

Dry the organic extract over anhydrous sodium sulfate and concentrate.

-

Determine the conversion and enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

-

Purify the product by silica gel column chromatography.

Applications in Asymmetric Synthesis

This compound and its derivatives are widely used as chiral auxiliaries and ligands in asymmetric synthesis to control the stereochemical outcome of chemical reactions.

Asymmetric Aldol Reaction

| Catalyst | Substrate 1 | Substrate 2 | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |

| (S)-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | 99 | 96 | 95:5 (anti/syn)[4] |

| New Proline Derivative + Cu(OTf)₂ | Cyclohexanone | Aromatic Aldehydes | 99 | 98 | 97:3 |

Applications in Pharmaceutical Research

The chiral nature of this compound makes it a crucial starting material for the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system (CNS).

Inhibition of the Vesicular Acetylcholine Transporter (VAChT)

This compound is a precursor in the synthesis of vesamicol analogues. Vesamicol is a potent and specific inhibitor of the Vesicular Acetylcholine Transporter (VAChT). VAChT is responsible for packaging acetylcholine into synaptic vesicles, a critical step in cholinergic neurotransmission.[5][6] The inhibition of this transporter can have significant effects on neuronal signaling.

The mechanism of VAChT involves the exchange of protons from within the synaptic vesicle for cytosolic acetylcholine, acting as an antiporter.[6] Vesamicol binds to a site on VAChT that is distinct from the acetylcholine binding site, allosterically inhibiting its transport function.[7][8]

Induction of Apoptosis in Cancer Cells

Derivatives of pyrrolidine have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines.[9][10] While the precise mechanism for this compound itself is not detailed, related compounds have been shown to mediate apoptosis through the activation of caspases, particularly caspase-3.[9][10] Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis.

The apoptotic pathway can be broadly divided into an initiation phase and an execution phase. The initiation phase can be triggered by either intrinsic (mitochondrial) or extrinsic (death receptor) signals. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Experimental Workflow for Chiral Catalyst Screening

The evaluation of a new chiral ligand or catalyst, such as one derived from this compound, typically follows a systematic workflow to determine its efficacy in a given asymmetric reaction.

Conclusion

This compound is a cornerstone chiral building block with significant applications in both academic research and industrial drug development. Its ready commercial availability and well-established synthesis routes provide a solid foundation for its use. The ability to serve as a precursor for potent biological agents, such as VAChT inhibitors, and its utility in asymmetric catalysis highlight its importance. This technical guide provides researchers and drug development professionals with the essential information needed to effectively utilize this versatile compound in their work. Further research into its direct catalytic applications and the biological activities of its derivatives will undoubtedly continue to expand its role in modern chemistry.

References

- 1. 78914-69-9(this compound) | Kuujia.com [kuujia.com]

- 2. (S)-(1-Benzyl-pyrrolidin-3-yl)-methanol | CymitQuimica [cymitquimica.com]

- 3. Vesicular acetylcholine transporter (VAChT) protein: a novel and unique marker for cholinergic neurons in the central and peripheral nervous systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Binding mechanism and antagonism of the vesicular acetylcholine transporter VAChT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Vesicular acetylcholine transporter - Wikipedia [en.wikipedia.org]

- 7. Search for the acetylcholine and vesamicol binding sites in vesicular acetylcholine transporter: the region around the lumenal end of the transport channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Search for the acetylcholine and vesamicol binding sites in vesicular acetylcholine transporter: the region around the lumenal end of the transport channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 10. Highly functionalized pyrrolidine analogues: stereoselective synthesis and caspase-dependent apoptotic activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on (S)-(1-Benzylpyrrolidin-3-yl)methanol: A Chiral Building Block for Novel Therapeutics

(S)-(1-Benzylpyrrolidin-3-yl)methanol is a versatile chiral building block of significant interest to researchers, scientists, and drug development professionals. Its stereospecific structure is a key component in the synthesis of a variety of biologically active molecules, particularly those targeting the central nervous system. This technical guide provides a comprehensive review of the synthesis, properties, and applications of this compound, with a focus on its role in the development of ligands for the vesicular acetylcholine transporter (VAChT) and sigma receptors.

Chemical Properties and Spectroscopic Data